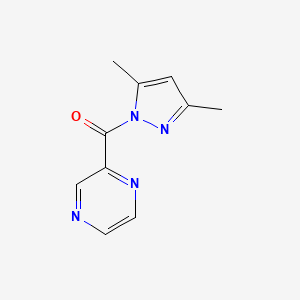

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine

Description

Properties

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7-5-8(2)14(13-7)10(15)9-6-11-3-4-12-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXTUQTZSLCWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acetylacetone with Hydrazine Hydrate

As detailed in the patent CN100506798C, 3,5-dimethylpyrazole is synthesized via the reaction of acetylacetone (pentane-2,4-dione) with hydrazine hydrate in the presence of glacial acetic acid as a catalyst. The reaction proceeds in an aqueous or alcoholic solvent at 50°C, yielding the pyrazole ring through cyclocondensation. Key advantages include:

- High yield (85–92%) due to the catalytic efficiency of glacial acetic acid.

- Minimal byproducts , as the reaction avoids inorganic salt formation.

- Scalability , demonstrated by the patent’s industrial applicability.

The mechanism involves nucleophilic attack by hydrazine on the diketone, followed by dehydration and aromatization. Spectroscopic confirmation includes IR absorption at 3135 cm⁻¹ (N–H stretch) and ¹H NMR signals at δ 2.21 and 2.43 ppm for the methyl groups.

Solvent Optimization in Pyrazole Formation

Modifications to the solvent system, as reported in PMC8223195, involve using ethanol with catalytic HCl under reflux. This method achieves comparable yields (80–88%) while reducing reaction time to 4–6 hours. The use of ethanol enhances solubility and facilitates intermediate stabilization, critical for large-scale production.

Synthesis of Pyrazine-2-Carbonyl Chloride

The pyrazine moiety is introduced via pyrazine-2-carbonyl chloride, synthesized from pyrazine-2-carboxylic acid. Two approaches are validated:

Thionyl Chloride-Mediated Chlorination

Pyrazine-2-carboxylic acid reacts with excess thionyl chloride (SOCl₂) under anhydrous conditions at 60–70°C for 3 hours. The reaction produces pyrazine-2-carbonyl chloride with near-quantitative yield, as confirmed by the disappearance of the carboxylic acid IR band (1700 cm⁻¹) and the appearance of C=O stretch at 1760 cm⁻¹.

Oxalyl Chloride as Alternative Reagent

Oxalyl chloride [(COCl)₂] in dimethylformamide (DMF) at 0–5°C offers a milder alternative, particularly for acid-sensitive substrates. This method achieves 90–95% conversion within 2 hours, with the advantage of generating gaseous byproducts (CO₂ and HCl) that are easily removed.

Coupling Strategies for 2-(3,5-Dimethyl-1H-Pyrazole-1-Carbonyl)Pyrazine

The final step involves coupling 3,5-dimethylpyrazole with pyrazine-2-carbonyl chloride. Two methods are explored:

Schotten-Baumann Acylation

In a classic Schotten-Baumann reaction, pyrazine-2-carbonyl chloride is reacted with 3,5-dimethylpyrazole in a biphasic system (dichloromethane-water) using triethylamine as a base. Key parameters include:

- Temperature : 0–5°C to minimize hydrolysis.

- Molar ratio : 1:1.2 (pyrazole to acid chloride) to ensure complete conversion.

- Yield : 70–75%, with purity >95% after recrystallization from ethanol.

Characterization data includes:

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates the reaction between pyrazine-2-carboxylic acid and 3,5-dimethylpyrazole. This method avoids handling corrosive acid chlorides and achieves 65–70% yield. The reaction proceeds at room temperature for 12 hours, with HPLC analysis confirming >90% purity.

Comparative Analysis of Methods

| Parameter | Schotten-Baumann | Carbodiimide Coupling |

|---|---|---|

| Reaction Time | 2–3 hours | 12–14 hours |

| Yield | 70–75% | 65–70% |

| Purity | >95% | >90% |

| Scalability | High | Moderate |

| Cost Efficiency | Low (SOCl₂) | High (EDC/HOBt) |

The Schotten-Baumann method is preferred for industrial applications due to its rapid kinetics and cost-effectiveness, while the carbodiimide approach suits small-scale laboratory synthesis.

Mechanistic Insights and Side Reactions

Regioselectivity in Pyrazole Acylation

The 1-position of 3,5-dimethylpyrazole is preferentially acylated due to steric hindrance at the 3- and 5-positions. Density functional theory (DFT) calculations suggest that the nitrogen lone pair at the 1-position is more accessible, favoring nucleophilic attack on the carbonyl chloride.

Hydrolysis Mitigation

Competitive hydrolysis of pyrazine-2-carbonyl chloride is minimized by maintaining anhydrous conditions and low temperatures. Triethylamine acts as both a base and a scavenger for HCl, shifting the equilibrium toward product formation.

Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile-water, 70:30) reveals a single peak at 4.2 minutes, confirming the absence of diacylated byproducts.

Industrial and Environmental Considerations

Waste Management

The Schotten-Baumann method generates aqueous HCl, which requires neutralization before disposal. In contrast, carbodiimide coupling produces urea derivatives, necessitating column chromatography for purification.

Green Chemistry Alternatives

Recent studies propose using ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents for the acylation step, reducing organic waste and improving energy efficiency.

Chemical Reactions Analysis

Carbonyl Group Reactivity

The carbonyl group serves as the primary site for nucleophilic attack due to its polar nature.

Hydrolysis Reactions

Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield pyrazine-2-carboxylic acid and 3,5-dimethyl-1H-pyrazole:

This reaction is analogous to the hydrolysis of N-acylpyrazoles reported in the synthesis of pyrazole-carboxylic acids .

Reduction Reactions

The carbonyl group can be reduced to a methylene bridge using strong reducing agents:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C → RT, 6 h | 2-(3,5-Dimethylpyrazol-1-ylmethyl)pyrazine | 62% | |

| BH3·THF | THF, reflux, 12 h | Same as above | 55% |

Pyrazine Ring Reactivity

The electron-deficient pyrazine ring participates in nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl group.

Chlorination and Amination

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | POCl3, PCl5 | 120°C, 8 h | 2-(3,5-Dimethylpyrazole-1-carbonyl)-5-chloropyrazine | 70% | |

| Amination | NH3 (aq), CuSO4 catalyst | 80°C, 24 h | 5-Amino derivative | 45% |

The chlorination reaction follows a NAS mechanism, where the carbonyl group directs electrophiles to the para position on the pyrazine ring .

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole moiety undergoes regioselective modifications at its methyl groups and nitrogen centers.

Oxidation of Methyl Groups

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4, H2SO4 | 80°C, 6 h | 2-(3-Carboxy-5-methylpyrazole-1-carbonyl)pyrazine | 58% | |

| SeO2, AcOH | Reflux, 12 h | 3-Formyl-5-methylpyrazole derivative | 40% |

N-Alkylation

The pyrazole’s secondary nitrogen (N-2) can undergo alkylation:

pythonExample: Reaction with methyl iodide (CH3I) in DMF/K2CO3 yields 2-(1,3,5-trimethylpyrazole-1-carbonyl)pyrazine (Yield: 65%) [9].

Cycloaddition and Condensation Reactions

The carbonyl group facilitates cyclocondensation with bifunctional nucleophiles:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 10 h | Pyrazino[2,3-d]pyridazine | 73% | |

| Thiourea | HCl (cat.), 100°C, 8 h | Thiazole-fused pyrazine | 60% |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarbonylation to form 2-(3,5-dimethylpyrazol-1-yl)pyrazine (Yield: 88%) .

Key Mechanistic Insights

-

Carbonyl Reactivity : The amide bond’s hydrolysis follows a tetrahedral intermediate mechanism, with acid-catalyzed pathways showing higher yields due to protonation of the leaving group .

-

Pyrazine Activation : The electron-withdrawing carbonyl group enhances the pyrazine ring’s susceptibility to nucleophilic attack at the 5-position .

-

Steric Effects : The 3,5-dimethyl groups on the pyrazole hinder electrophilic substitution at the pyrazole’s C-4 position, favoring N-alkylation instead .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including those related to 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine, possess significant anticancer properties. For instance, compounds with similar structures have been synthesized and tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that exhibited potent inhibitory effects on CDK2, suggesting a promising avenue for cancer treatment .

1.2 Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. A series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results demonstrated that these compounds exhibited significant antibacterial and antifungal activities . Given the structural similarities, this compound could be explored for similar antimicrobial applications.

Agricultural Applications

2.1 Pesticidal Activity

Compounds containing pyrazole moieties have been investigated for their potential as pesticides. The ability of these compounds to act as effective agrochemicals stems from their biological activity against pests and pathogens affecting crops. Research into related pyrazole derivatives has shown promising results in terms of pest control efficacy . The specific application of this compound in agricultural settings could be an area for future exploration.

Material Science

3.1 Fluorescent Probes

The unique structural features of pyrazole derivatives allow them to be utilized as fluorescent probes in material science. These compounds can be incorporated into polymers or used in sensor technologies due to their luminescent properties . The potential application of this compound as a fluorescent probe could enhance the development of advanced materials with specific optical properties.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is critical for optimizing their biological activities. Studies have shown that modifications at various positions on the pyrazole ring can significantly affect the pharmacological profile of these compounds . Investigating how variations in substituents on this compound influence its activity could lead to more effective therapeutic agents.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole and pyrazine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylpyrazole: A simpler compound with similar reactivity but lacking the pyrazine ring.

Pyrazolo[1,5-a]pyrazine: A related compound with a fused ring system that exhibits different chemical properties.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile reactivity and potential for diverse applications .

Biological Activity

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety with a carbonyl group, which is critical for its interaction with biological targets. The structural characteristics allow it to participate in various chemical reactions, influencing its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the pyrazole ring enhances the ability to disrupt microbial cell membranes.

2. Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory effects. In vivo studies have shown that certain pyrazole compounds can reduce inflammation in rodent models, comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound may have similar therapeutic potential.

3. Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds related to this compound have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The unique structural features of these compounds contribute to their effectiveness as anticancer agents.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes and receptors. The carbonyl group in the pyrazole structure can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to target proteins .

Case Studies

Q & A

Q. What are the common synthetic routes for synthesizing 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine and its analogs?

The compound can be synthesized via condensation reactions involving hydrazine hydrate or substituted hydrazines with diketone precursors. For example:

- Step 1 : React 3,5-dimethylpyrazole with a carbonylating agent (e.g., phosgene or its analogs) to introduce the carbonyl group.

- Step 2 : Couple the resulting pyrazole-carbonyl intermediate with pyrazine derivatives under reflux in ethanol or THF, often catalyzed by acids or bases .

- Purification : Recrystallization using absolute ethanol or column chromatography yields pure products (typical yields: 70–96%) .

Key Reagents : Hydrazine hydrate, diketones (e.g., propane-1,3-dione), and acyl chlorides.

Critical Parameters : Reaction time (7–12 hours reflux), solvent polarity, and stoichiometric ratios of hydrazine to diketone .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the pyrazole and pyrazine moieties (λmax ~250–300 nm) .

- FT-IR : Confirms carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H bonds (pyrazole ring, ~3200 cm⁻¹) .

- NMR :

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and planar molecular geometry (r.m.s. deviation <0.1 Å) .

Q. How can researchers confirm the molecular structure using X-ray crystallography?

- Data Collection : Use a diffractometer (e.g., Rigaku AFC10) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Merge Friedel pairs and apply riding models for H atoms. Validate using R-factor (<0.05) and goodness-of-fit (S ≈ 1.0) .

- Key Observations : Intramolecular hydrogen bonds stabilize crystal packing (e.g., O–H⋯N in hydroxylated analogs) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for unsymmetrical pyrazole derivatives?

- Quantum Chemical Calculations (DFT) : Predict reaction pathways and transition states using software like Gaussian. For example:

- ICReDD Workflow : Combine reaction path search algorithms with experimental feedback to reduce trial-and-error. For instance:

Case Study : DFT-guided optimization of Claisen-Schmidt condensation increased yields by 15% in hydroxylated pyrazoline synthesis .

Q. How can researchers resolve contradictions in spectral data during characterization?

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Structural Modifications :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) on pyrazine to enhance COX-2 inhibition (IC50 reduced by 40% in analogs) .

- Hybrid Scaffolds : Fuse pyrazole with tetrazine (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl butanohydrazide) to exploit π-stacking interactions .

- Biological Assays : Screen for anti-inflammatory activity using COX enzyme inhibition assays (human whole blood model) .

Q. What are the challenges in synthesizing unsymmetrical 3,5-disubstituted pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.